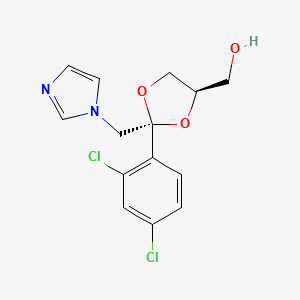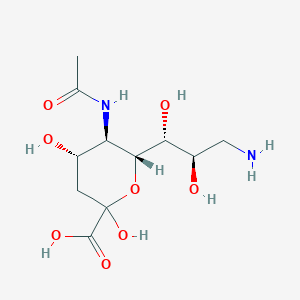
Kupfer(II)-4,4',4'',4'''-Tetraaza-29H,31H-phthalocyanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) phthalocyanines are a class of macrocyclic compounds that have been extensively studied due to their interesting chemical and physical properties. These properties make them useful in a variety of applications, including catalysis, photovoltaics, and materials science.
Synthesis Analysis
The synthesis of Copper(II) phthalocyanines typically involves cyclotetramerization of phthalonitrile precursors in the presence of a copper salt. This process can produce a variety of substituted phthalocyanines, depending on the substituents present on the phthalonitrile precursor and the reaction conditions used. For instance, novel copper(II) phthalocyanines substituted with tetra 4-phenylthiazole-2-thiol and non-peripherally tetra-substituted with 4-(trifluoromethoxy)phenol groups have been synthesized and characterized using various spectroscopic techniques (Demirbaş et al., 2017); (Günsel et al., 2019).
Molecular Structure Analysis
The molecular structure of Copper(II) phthalocyanines is characterized by a macrocyclic ring with copper at its core and various substituents attached to the periphery or non-peripheral positions. X-ray diffraction and spectroscopic methods are commonly used to elucidate their structure. For example, single-crystal X-ray diffraction measurements revealed the molecular structure and supra-molecular dynamics of a non-peripherally tetra-substituted copper(II) phthalocyanine (Günsel et al., 2019).
Chemical Reactions and Properties
Copper(II) phthalocyanines participate in various chemical reactions, including oxidation and reduction processes. Their electrochemical properties have been explored through cyclic voltammetry and spectroelectrochemical measurements, indicating their potential use in electrochemical applications. The redox behavior of these compounds is significantly influenced by their structural characteristics and the nature of their substituents (Demirbaş et al., 2017).
Physical Properties Analysis
The physical properties of Copper(II) phthalocyanines, such as solubility, thermal stability, and mesomorphism, can be tuned by modifying their molecular structure. These properties are crucial for their application in devices and materials. Studies have shown that substituting the phthalocyanine core with different groups can significantly alter these properties, making them suitable for specific applications (Kudrik et al., 2006).
Wissenschaftliche Forschungsanwendungen
Antibakterielle Studien
Kupfer(II)-4,4’,4’‘,4’‘’-Tetraaza-29H,31H-phthalocyanin hat nachweislich signifikante antibakterielle Eigenschaften {svg_1}. Es wurden eine Reihe von Tetraaza-makrocyclischen Cu(II)-Komplexen synthetisiert und gegen grampositive und gramnegative Bakterien getestet {svg_2}. Sechs von zwölf Komplexen erwiesen sich aufgrund des Vorhandenseins der Thiogruppe in den koordinierten Liganden als am wirksamsten gegen beide Bakterientypen {svg_3}.
Katalysator für Click-Reaktionen
Diese Verbindung wurde als Katalysator für Click-Reaktionen von empfindlichen Verbindungen, einschließlich metallfreier Porphyrine, unter milden Reaktionsbedingungen bei Raumtemperatur eingesetzt {svg_4}. Der Katalysator kann durch eine einfache Filtrationstechnik leicht aus der Reaktion abgetrennt und bis zu 5-mal wiederverwendet werden, ohne dass seine katalytische Aktivität signifikant nachlässt {svg_5}.
Synthese von stickstoffbasierten Heterocyclen
Kupfer(II)-4,4’,4’‘,4’‘’-Tetraaza-29H,31H-phthalocyanin wurde bei der Synthese von stickstoffbasierten Heterocyclen verwendet {svg_6}. Diese Heterocyclen sind wichtige strukturelle Bausteine vieler Naturstoffe, darunter Nukleinsäuren, Farbstoffe, Pigmente, Vitamine, Pharmazeutika, Agrochemikalien, Antibiotika usw. {svg_7}.
Anwendungen in der Photovoltaik
Kupfer(II)-Phthalocyanine sind eine Klasse von makrocyclischen Verbindungen, die aufgrund ihrer interessanten chemischen und physikalischen Eigenschaften ausgiebig untersucht wurden. Diese Eigenschaften machen sie für eine Vielzahl von Anwendungen nützlich, darunter die Photovoltaik.
Anwendungen in der Materialwissenschaft
Die einzigartigen Eigenschaften von Kupfer(II)-Phthalocyaninen machen sie auch in der Materialwissenschaft nützlich. Sie können bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden.
Anwendungen in der Katalyse
Kupfer(II)-Phthalocyanine haben sich als wirksame Katalysatoren in verschiedenen chemischen Reaktionen erwiesen. Ihre Fähigkeit, Reaktionen zu katalysieren, macht sie in industriellen Anwendungen wertvoll.
Safety and Hazards
Wirkmechanismus
Target of Action
Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine primarily targets biological macromolecules such as DNA, proteins, and lipids. Its role involves interacting with these molecules to induce oxidative stress and disrupt cellular functions .
Mode of Action
The compound interacts with its targets through redox reactions . Copper(II) ions can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. These ROS can cause oxidative damage to DNA, proteins, and lipids, leading to cellular dysfunction and apoptosis .
Biochemical Pathways
The generation of ROS by Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine affects several biochemical pathways:
- Lipid Peroxidation: ROS can initiate lipid peroxidation, disrupting membrane integrity and signaling pathways .
Pharmacokinetics
The pharmacokinetics of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine involve its absorption, distribution, metabolism, and excretion (ADME) properties:
Result of Action
The molecular and cellular effects of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine include:
- Disruption of Cellular Homeostasis: The compound’s action leads to an imbalance in cellular redox states and metabolic processes .
Action Environment
Environmental factors significantly influence the compound’s action, efficacy, and stability:
- Oxygen Availability: The generation of ROS is dependent on the availability of molecular oxygen, influencing the compound’s oxidative effects .
: Information synthesized from various sources on the compound’s properties and mechanism of action.
Eigenschaften
IUPAC Name |
copper;2,6,11,15,20,24,29,34,38,40-decaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-22-14-2-6-31-11-19(14)27(35-22)40-28-20-12-32-8-4-16(20)24(39-28)38-26-18-10-30-7-3-15(18)23(37-26)36-25(17)34-21;/h1-12H;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJDNKDQMUHOKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=CN=CC6=C([N-]5)N=C7C8=C(C=NC=C8)C(=N7)N=C2[N-]3)C9=C4C=CN=C9.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12CuN12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe](/img/no-structure.png)
![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)
![N-[4-(4-hydroxyphenyl)sulfonylphenyl]acetamide](/img/structure/B1145217.png)

